molecular formula C23H21F3N2O2S B2942693 N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 321574-22-5

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2942693
CAS No.: 321574-22-5
M. Wt: 446.49
InChI Key: VKQHJJIKSPAOQL-QVKFZJNVSA-N
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Description

N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative characterized by a fused benzo[f]chromen scaffold, a hydroxymethyl substituent, and a trifluoromethylphenyl group. Its structural complexity distinguishes it from simpler aryl-substituted thioureas.

Properties

IUPAC Name

1-[(1R,2R)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O2S/c1-28(22(31)27-17-7-4-6-16(11-17)23(24,25)26)21-15(12-29)13-30-19-10-9-14-5-2-3-8-18(14)20(19)21/h2-11,15,21,29H,12-13H2,1H3,(H,27,31)/t15-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQHJJIKSPAOQL-QVKFZJNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(COC2=C1C3=CC=CC=C3C=C2)CO)C(=S)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1[C@@H](COC2=C1C3=CC=CC=C3C=C2)CO)C(=S)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Thiourea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₂₀F₃N₂O₂S 473.48 Benzo[f]chromen, hydroxymethyl, methyl, 3-(trifluoromethyl)phenyl
1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea C₁₅H₁₀ClF₃N₂OS 358.76 2-Chlorobenzoyl, 2-trifluoromethylphenyl
N-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea C₁₅H₁₁F₃N₂OS 324.32 Benzoyl, 3-(trifluoromethyl)phenyl
N-[2-(Trifluoromethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea C₁₅H₁₀F₆N₂S 364.31 2-(Trifluoromethyl)phenyl, 3-(trifluoromethyl)phenyl

Key Observations:

Hydrogen-Bonding Capacity: The hydroxymethyl group (–CH₂OH) provides additional hydrogen-bonding sites compared to non-polar substituents (e.g., benzoyl or trifluoromethyl groups), which may improve solubility or target binding .

Electron-Withdrawing Effects: The trifluoromethyl (–CF₃) group, common to all compounds, enhances metabolic stability and influences electronic properties via strong electron-withdrawing effects .

Crystallographic and Conformational Features

  • Intramolecular Interactions: In 1-(2-chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea, intramolecular N–H···O hydrogen bonds stabilize a planar thiourea core . The target compound’s hydroxymethyl group may similarly participate in hydrogen bonding, though its larger scaffold could alter torsion angles.
  • Crystal Packing: Thiourea derivatives often form centrosymmetric dimers via N–H···S interactions . The benzo[f]chromen system in the target compound may disrupt such packing due to steric hindrance, leading to distinct crystal habits.

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